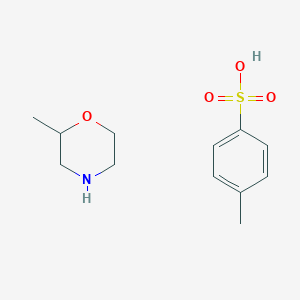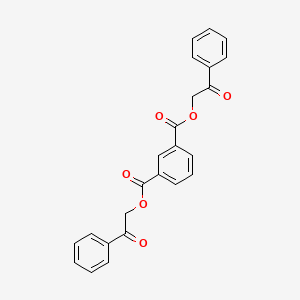
Diphenacyl isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenacyl isophthalate is an organic compound with the molecular formula C24H18O6 It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by diphenacyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenacyl isophthalate can be synthesized through the esterification of isophthalic acid with diphenacyl chloride. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenacyl isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Isophthalic acid derivatives.
Reduction: Diphenacyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound compounds.
Applications De Recherche Scientifique
Diphenacyl isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of poly(benzoxazole) and other polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of diphenacyl isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes. These interactions contribute to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl isophthalate: Similar structure but lacks the acyl groups.
Dimethyl isophthalate: Contains methyl ester groups instead of diphenacyl groups.
Diethyl isophthalate: Contains ethyl ester groups instead of diphenacyl groups.
Uniqueness
Diphenacyl isophthalate is unique due to its diphenacyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isophthalate derivatives may not be suitable.
Propriétés
Numéro CAS |
116345-97-2 |
|---|---|
Formule moléculaire |
C24H18O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
diphenacyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-8-3-1-4-9-17)15-29-23(27)19-12-7-13-20(14-19)24(28)30-16-22(26)18-10-5-2-6-11-18/h1-14H,15-16H2 |
Clé InChI |
NWTODHNVXLOHFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


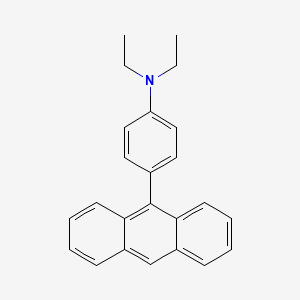
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
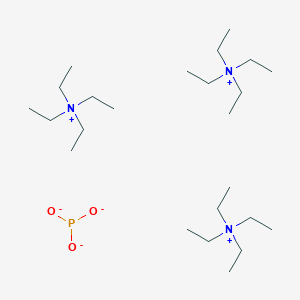

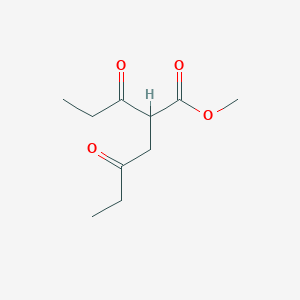
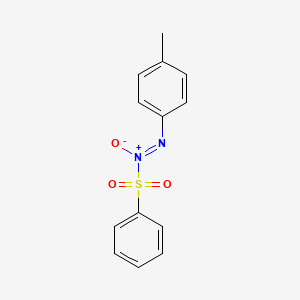
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
